2-[3-(4-Bromophenyl)oxetan-3-yl]acetic acid (CAS 1903644-15-4) is a highly functionalized, 3,3-disubstituted oxetane building block designed for advanced medicinal chemistry and materials science. It integrates an sp3-rich oxetane core—a well-established bioisostere for gem-dimethyl and carbonyl groups—with two orthogonal synthetic handles: a 4-bromophenyl moiety for transition-metal-catalyzed cross-coupling and an acetic acid chain for amide or ester formation. By increasing the fraction of sp3-hybridized carbons (Fsp3) and introducing a strong hydrogen-bond acceptor, this scaffold systematically lowers lipophilicity (logP) and improves aqueous solubility compared to planar or carbocyclic analogs. Its bifunctional nature makes it an ideal precursor for synthesizing complex, metabolically stable active pharmaceutical ingredients (APIs) where precise control over physicochemical properties is required [1].
Substituting this compound with a cyclobutane analog (e.g., 1-(4-bromophenyl)cyclobutane-1-acetic acid) fails to capture the profound physicochemical benefits of the oxetane ring, typically resulting in a 0.5 to 1.5 unit increase in logP and a corresponding drop in kinetic solubility and metabolic stability. Furthermore, replacing it with the truncated 3-(4-bromophenyl)oxetane-3-carboxylic acid introduces severe steric hindrance and electronic deactivation at the carbonyl center, drastically reducing coupling yields during amide bond formation. The one-carbon spacer in the acetic acid moiety isolates the reactive carboxylate from the electron-withdrawing effect of the oxetane oxygen, ensuring high-yielding, predictable reactivity under standard peptide coupling conditions (e.g., HATU/DIPEA) while preserving the intact four-membered ring [1].
In comparative medicinal chemistry studies, replacing a lipophilic cyclobutane or gem-dimethyl group with a 3,3-disubstituted oxetane consistently reduces the partition coefficient (logP) by approximately 0.5 to 1.5 units. For phenyl-substituted aliphatic scaffolds, this bioisosteric replacement translates to a multi-fold increase in kinetic aqueous solubility at physiological pH, driven by the oxetane oxygen acting as a potent hydrogen-bond acceptor and the reduction in overall lipophilicity [1].
| Evidence Dimension | Calculated/Measured Lipophilicity (logP) |
| Target Compound Data | Oxetane core (typically lowers logP by ~0.5-1.5 units) |
| Comparator Or Baseline | Cyclobutane or gem-dimethyl analogs |
| Quantified Difference | 0.5 to 1.5 logP unit reduction; significant increase in aqueous solubility |
| Conditions | Standard physiological pH buffering (pH 7.4) |
Lowering logP while maintaining molecular volume is critical for preventing late-stage attrition of drug candidates due to poor solubility or high metabolic clearance.
The presence of the methylene spacer in 2-[3-(4-bromophenyl)oxetan-3-yl]acetic acid is critical for downstream synthetic efficiency. Direct 3-oxetane carboxylic acids suffer from steric crowding and the inductive electron-withdrawing effect of the adjacent oxygen, which can reduce amide coupling yields to below 50% under standard conditions. The acetic acid homologation isolates the carboxylate, restoring coupling efficiencies to >90% using standard reagents like HATU or EDC, without risking acid-catalyzed ring opening [1].
| Evidence Dimension | Amide Coupling Yield |
| Target Compound Data | >90% typical yield (acetic acid spacer) |
| Comparator Or Baseline | <50% typical yield (direct 3-carboxylic acid) |
| Quantified Difference | >40% absolute increase in coupling yield |
| Conditions | Standard peptide coupling conditions (e.g., HATU, DIPEA, DMF, room temperature) |
High-yielding and predictable amide coupling is essential for cost-effective library synthesis and scale-up manufacturing.
The 4-bromo substituent provides a highly reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Compared to unsubstituted 3-phenyloxetane derivatives, which require harsh, unselective C-H activation protocols, the 4-bromophenyl moiety allows for rapid, regioselective C-C or C-N bond formation at mild temperatures (<100 °C) with catalyst loadings often below 5 mol%, enabling the rapid generation of diverse chemical libraries [1].
| Evidence Dimension | Regioselective Functionalization Efficiency |
| Target Compound Data | High-yielding, regioselective cross-coupling at the 4-position |
| Comparator Or Baseline | Unsubstituted 3-phenyloxetane derivatives (require unselective C-H activation) |
| Quantified Difference | Enables direct, predictable functionalization with <5 mol% Pd catalyst |
| Conditions | Standard Pd-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura) |
The pre-installed bromide handle drastically reduces the number of synthetic steps required to build complex, multi-ring API architectures.
Leveraging the oxetane core to generate drug candidates with improved aqueous solubility and reduced CYP450 clearance compared to flat, aromatic-heavy molecules, directly utilizing the logP reduction benefits[1].
Using the compound to systematically replace problematic gem-dimethyl or cyclobutane groups in existing lead compounds to rescue them from poor pharmacokinetic profiles, facilitated by the high-yielding amide coupling of the acetic acid handle [1].
Utilizing the orthogonal reactivity of the acetic acid and 4-bromophenyl groups to construct complex, multi-dimensional frameworks for advanced materials or specialized ligands via sequential peptide coupling and palladium-catalyzed cross-coupling [1].